2,4-Dibromo-5-fluoro-1H-benzimidazole

CAS No.: 1388026-23-0

Cat. No.: VC3030173

Molecular Formula: C7H3Br2FN2

Molecular Weight: 293.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1388026-23-0 |

|---|---|

| Molecular Formula | C7H3Br2FN2 |

| Molecular Weight | 293.92 g/mol |

| IUPAC Name | 2,4-dibromo-5-fluoro-1H-benzimidazole |

| Standard InChI | InChI=1S/C7H3Br2FN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12) |

| Standard InChI Key | ZDPRETCKQIQKMW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1NC(=N2)Br)Br)F |

| Canonical SMILES | C1=CC(=C(C2=C1NC(=N2)Br)Br)F |

Introduction

Chemical Structure and Properties

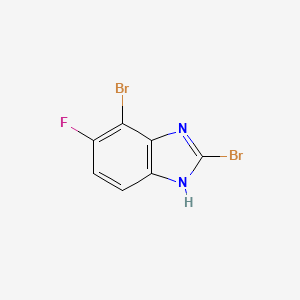

2,4-Dibromo-5-fluoro-1H-benzimidazole is characterized by a benzimidazole core structure with two bromine atoms at positions 2 and 4, and a fluorine atom at position 5. This substitution pattern creates a molecule with distinct electronic and steric properties.

Physical and Chemical Data

The compound has been thoroughly characterized, with its key properties summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 1388026-23-0 |

| Molecular Formula | C₇H₃Br₂FN₂ |

| Molecular Weight | 293.92 g/mol |

| IUPAC Name | 2,4-dibromo-5-fluoro-1H-benzimidazole |

| Standard InChI | InChI=1S/C7H3Br2FN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12) |

| Standard InChIKey | ZDPRETCKQIQKMW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1NC(=N2)Br)Br)F |

Table 1: Physical and chemical properties of 2,4-Dibromo-5-fluoro-1H-benzimidazole

The compound features significant lipophilicity due to its halogen substituents, which enhances its ability to penetrate biological membranes. The presence of two bromine atoms contributes to the molecule's relatively high molecular weight and potentially influences its binding interactions with biological targets.

Biological Activities

Benzimidazole derivatives, particularly halogenated variants like 2,4-Dibromo-5-fluoro-1H-benzimidazole, display a wide spectrum of biological activities that make them attractive candidates for pharmaceutical development.

Antimicrobial Properties

Halogenated benzimidazoles have demonstrated significant antimicrobial potential against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial activity of these compounds is often attributed to their:

-

Enhanced lipophilicity, which facilitates penetration of microbial cell membranes

-

Ability to interact with essential enzymes in microbial metabolism

-

Potential to disrupt microbial cell wall synthesis

The presence of bromine and fluorine substituents in 2,4-Dibromo-5-fluoro-1H-benzimidazole likely enhances its antimicrobial properties compared to unsubstituted benzimidazoles. Fluorinated benzimidazoles, in particular, have shown promising activity against various microbial strains, with the fluorine atom contributing to improved pharmacokinetic properties .

Antifungal Activity

Benzimidazole derivatives have established antifungal properties, with many compounds in this class targeting 14α-demethylase, a critical enzyme in fungal ergosterol biosynthesis . Research on benzimidazole-1,2,4-triazole derivatives has identified them as potential fungicidal leads specifically targeting this enzyme.

The dibromo and fluoro substituents in 2,4-Dibromo-5-fluoro-1H-benzimidazole may enhance its antifungal properties by:

-

Increasing lipophilicity, allowing better penetration of fungal cell membranes

-

Altering the electronic properties of the molecule, potentially improving binding to fungal target enzymes

-

Enhancing metabolic stability, leading to prolonged antifungal activity

Other Biological Activities

In addition to the activities described above, benzimidazole derivatives have demonstrated a range of other biological properties that might also be relevant to 2,4-Dibromo-5-fluoro-1H-benzimidazole:

-

Antimycobacterial activity: Various substituted benzimidazoles have shown activity against mycobacterium strains, with halogenated derivatives demonstrating particularly promising results

-

Antiviral properties: 2-substituted benzimidazoles have exhibited activity against various viral pathogens, with some compounds showing efficacy against bovine viral diarrhea virus (BVDV) and vaccinia virus (VV)

-

Analgesic effects: Certain benzimidazole derivatives have demonstrated pain-relieving properties comparable to standard analgesics in experimental models

The specific biological activities of 2,4-Dibromo-5-fluoro-1H-benzimidazole would need to be determined through dedicated screening studies, but the established activities of related compounds suggest promising therapeutic potential.

Applications in Drug Discovery and Development

The unique structural and biological properties of 2,4-Dibromo-5-fluoro-1H-benzimidazole position it as a valuable compound in various research and development contexts.

Medicinal Chemistry Applications

2,4-Dibromo-5-fluoro-1H-benzimidazole serves as an important pharmacophore or building block in medicinal chemistry for several reasons:

-

Lead compound potential: Its halogenated structure provides a promising starting point for the development of new antimicrobial, antifungal, and anticancer agents

-

Structure-activity relationship studies: The specific halogen substitution pattern allows medicinal chemists to explore how these substituents affect biological activity

-

Pharmacokinetic optimization: The halogen substituents can improve drug-like properties including membrane permeability, metabolic stability, and target binding affinity

Chemical Research Applications

Beyond its biological applications, 2,4-Dibromo-5-fluoro-1H-benzimidazole has value in broader chemical research:

-

Synthetic intermediate: The compound can serve as a versatile intermediate for preparing more complex molecules through various coupling reactions

-

Structure-property relationship studies: The compound provides insights into how halogen substitution affects the physical, chemical, and electronic properties of heterocyclic systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume